Cas no 2171178-44-0 ((2R)-2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)propanoic acid)

(2R)-2-({4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)propanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly used in peptide synthesis. The Fmoc moiety provides selective deprotection under mild basic conditions, ensuring compatibility with acid-sensitive substrates. The compound’s chiral (R)-configuration and carboxylate functionality make it suitable for stereoselective peptide coupling reactions. Its aromatic formamido linker enhances stability while maintaining reactivity in solid-phase synthesis. This derivative is particularly valuable in constructing complex peptides with precise stereochemistry, offering high purity and efficient incorporation into growing peptide chains. Its design minimizes side reactions, making it a reliable intermediate in pharmaceutical and biochemical research applications.
(2R)-2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)propanoic acid structure
2171178-44-0 structure
Product name:(2R)-2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)propanoic acid
CAS No:2171178-44-0
MF:C26H24N2O5
Molecular Weight:444.479166984558
CID:5877237
PubChem ID:165485061

(2R)-2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)propanoic acid 化学的及び物理的性質

名前と識別子

    • (2R)-2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)propanoic acid
    • EN300-1489147
    • 2171178-44-0
    • (2R)-2-({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}formamido)propanoic acid
    • インチ: 1S/C26H24N2O5/c1-16(25(30)31)28-24(29)18-12-10-17(11-13-18)14-27-26(32)33-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23H,14-15H2,1H3,(H,27,32)(H,28,29)(H,30,31)/t16-/m1/s1
    • InChIKey: OPLJUWVZMKYXST-MRXNPFEDSA-N
    • SMILES: O(C(NCC1C=CC(C(N[C@@H](C(=O)O)C)=O)=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 444.16852187g/mol
  • 同位素质量: 444.16852187g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 33
  • 回転可能化学結合数: 8
  • 複雑さ: 683
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.8
  • トポロジー分子極性表面積: 105Ų

(2R)-2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1489147-1000mg
(2R)-2-({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}formamido)propanoic acid
2171178-44-0
1000mg
$2276.0 2023-09-28
Enamine
EN300-1489147-50mg
(2R)-2-({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}formamido)propanoic acid
2171178-44-0
50mg
$1912.0 2023-09-28
Enamine
EN300-1489147-500mg
(2R)-2-({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}formamido)propanoic acid
2171178-44-0
500mg
$2185.0 2023-09-28
Enamine
EN300-1489147-10000mg
(2R)-2-({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}formamido)propanoic acid
2171178-44-0
10000mg
$9781.0 2023-09-28
Enamine
EN300-1489147-1.0g
(2R)-2-({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}formamido)propanoic acid
2171178-44-0
1g
$0.0 2023-06-06
Enamine
EN300-1489147-100mg
(2R)-2-({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}formamido)propanoic acid
2171178-44-0
100mg
$2002.0 2023-09-28
Enamine
EN300-1489147-250mg
(2R)-2-({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}formamido)propanoic acid
2171178-44-0
250mg
$2093.0 2023-09-28
Enamine
EN300-1489147-2500mg
(2R)-2-({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}formamido)propanoic acid
2171178-44-0
2500mg
$4458.0 2023-09-28
Enamine
EN300-1489147-5000mg
(2R)-2-({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}formamido)propanoic acid
2171178-44-0
5000mg
$6597.0 2023-09-28

(2R)-2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)propanoic acid 関連文献

(2R)-2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)propanoic acidに関する追加情報

Research Brief on (2R)-2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)propanoic acid (CAS: 2171178-44-0)

In recent years, the compound (2R)-2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)propanoic acid (CAS: 2171178-44-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group and chiral center, plays a pivotal role in peptide synthesis and drug development. The Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild conditions, making this compound a valuable building block for researchers.

Recent studies have focused on optimizing the synthesis and application of (2R)-2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)propanoic acid. A 2023 publication in the Journal of Medicinal Chemistry highlighted its use in the development of novel peptide-based therapeutics targeting G-protein-coupled receptors (GPCRs). The study demonstrated that the incorporation of this compound into peptide sequences enhanced both the stability and bioavailability of the resulting molecules, addressing a common challenge in peptide drug development.

Another significant advancement was reported in Organic & Biomolecular Chemistry, where researchers utilized (2R)-2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)propanoic acid as a key intermediate in the synthesis of peptidomimetics. The study showcased its utility in creating structurally diverse compounds with improved pharmacological properties, particularly in the context of enzyme inhibition. The chiral integrity of the compound was found to be crucial for maintaining the desired biological activity, underscoring the importance of its (R)-configuration.

In addition to its applications in peptide synthesis, (2R)-2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)propanoic acid has been explored in the field of bioconjugation. A 2024 study published in Bioconjugate Chemistry detailed its use in the site-specific modification of proteins, enabling the development of antibody-drug conjugates (ADCs) with enhanced therapeutic efficacy. The researchers noted that the compound's unique structural features facilitated precise control over conjugation sites, minimizing heterogeneity in the final product.

Looking ahead, the potential of (2R)-2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)propanoic acid extends beyond its current applications. Ongoing research is investigating its utility in the development of targeted drug delivery systems and as a scaffold for the design of multifunctional therapeutics. With its proven versatility and growing body of supporting evidence, this compound is poised to remain a cornerstone of innovation in chemical biology and pharmaceutical research.

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